REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.C(OOC(C)(C)C)(C)(C)C.C([O:22][C:23](=O)[CH:24]=[CH2:25])C>>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5]2([O:8][C:23](=[O:22])[CH2:24][CH2:25]2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)O)C
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
10 minutes after the end of the addition
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 50° C.
|
Type
|
DISTILLATION
|
Details
|
lights were distilled off
|
Type
|
ADDITION
|
Details
|
Then, 30% w/w aqueous NaOH (61 g) and MTBE (200 g) were added
|
Type
|
CUSTOM
|
Details
|
was continued during the night at 40° C.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was re-extracted four times with MTBE (200 g)
|
Type
|
ADDITION
|
Details
|
Afterwards, MTBE (200 g) was added to the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC2(CCC(O2)=O)CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |